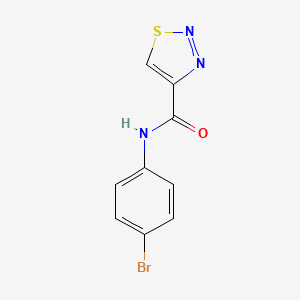

N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHZXFGNVZCTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-bromoaniline with thiadiazole-4-carboxylic acid or its derivatives. One common method involves the condensation of 4-bromoaniline with thiadiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium phosphate in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, biaryl compounds, and oxidized or reduced forms of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to exhibit significant antimicrobial and anticancer properties. Studies indicate that derivatives of this compound demonstrate effectiveness against various pathogens and cancer cell lines.

- Antimicrobial Activity : Research has demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria. For example, in vitro studies using the agar well diffusion method revealed inhibition zones as follows:

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 20 |

| 2 | Escherichia coli | 18 |

| 3 | Pseudomonas aeruginosa | 15 |

These results suggest that the compound can be a potent candidate for developing new antimicrobial agents targeting resistant strains .

- Anticancer Activity : The compound has also shown promising results in inhibiting cancer cell proliferation. Various studies have reported its efficacy against multiple cancer types, including leukemia and solid tumors. For instance, derivatives were found to decrease the viability of human colon cancer cells significantly .

Agricultural Applications

This compound and its derivatives have been explored for their potential use as agrochemicals. Their herbicidal and fungicidal properties make them suitable candidates for developing new pesticides.

- Fungicidal Properties : The compound's structure allows it to interact with fungal cell membranes, leading to cell death. Experimental results indicate that it effectively inhibits the growth of various fungal strains, making it a viable option for agricultural fungicides .

Materials Science

The unique structural characteristics of this compound lend themselves to applications in materials science. Its potential use in developing organic semiconductors and photovoltaic devices has been investigated due to its favorable electronic properties.

- Organic Electronics : The compound can be utilized in the synthesis of novel materials for organic light-emitting diodes (OLEDs) and solar cells. Its ability to form stable thin films enhances its applicability in electronic devices .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed higher antibacterial activity than standard antibiotics against resistant strains of bacteria .

- Anticancer Research : In vitro studies conducted on human cell lines indicated that this compound significantly reduced tumor growth by inducing apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial and anticancer applications, the compound is believed to inhibit key enzymes and proteins involved in cell growth and proliferation. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring interacts with the active sites of target enzymes .

Comparison with Similar Compounds

The structural and functional properties of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide are best contextualized against analogous compounds, categorized below:

Thiadiazole-4-Carboxamide Derivatives

Compounds sharing the 1,2,3-thiadiazole-4-carboxamide core but differing in substituents exhibit distinct physicochemical and biological profiles:

Key Observations :

- Substituent bulk and electronic effects influence synthesis yields. Bulky groups (e.g., thiazolo-pyridin in 32 ) reduce yields due to steric hindrance .

- The bromophenyl group in the target compound may enhance lipophilicity and target binding compared to pyridinyl or benzothiazolyl analogs.

Halogen-Substituted Aryl Carboxamides

The role of halogen substituents in aryl-carboxamide derivatives has been explored in diverse contexts:

- N-(4-Bromophenyl)quinoline-2-carboxamide (5c) and N-(4-Bromophenyl)naphthalene-2-carboxamide (6): Synthesized via microwave-assisted amidation with yields >70% under solvent-free conditions . Demonstrated higher thermal stability compared to non-halogenated analogs due to bromine’s electron-withdrawing effects.

- N-(4-Halophenyl)maleimides (F, Cl, Br, I): Halogen size showed minimal impact on inhibitory potency (IC₅₀: 4.34–7.24 μM for monoacylglycerol lipase inhibition). Bromine and iodine derivatives exhibited marginally higher activity, attributed to enhanced van der Waals interactions .

Structural and Crystallographic Comparisons

Crystal structures of halogenated aryl-imines reveal halogen-dependent packing:

- N-(4-Bromophenyl)imidazole-4-methanimine : Exhibits a triclinic lattice (a = 8.0720 Å, α = 81.161°) with C–H⋯Br and π-π interactions stabilizing the structure .

- Chlorinated Analog : Smaller unit cell parameters (a = 7.9767 Å, α = 80.522°) but similar dihedral angles (~56°), indicating conserved conformational flexibility .

Implications : The bromine atom’s polarizability may enhance weak intermolecular interactions (e.g., halogen bonding) in the target compound, though crystallographic data specific to this compound remains unexplored.

Biological Activity

N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods that typically involve the reaction of 4-bromobenzenamine with thiocarbonyl compounds, leading to the formation of the thiadiazole ring. The carboxamide functional group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been tested using the agar well diffusion method, revealing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 20 |

| 2 | Escherichia coli | 18 |

| 3 | Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects on MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines. The compound induced apoptosis through mechanisms involving cell cycle arrest and inhibition of key oncogenic pathways such as c-Met .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HEPG2 | 15.0 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using bovine serum albumin denaturation assays. Results indicated that it significantly reduced protein denaturation, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiadiazole ring and the introduction of different substituents on the phenyl ring can enhance biological activities. For example, substituents such as halogens or alkyl groups at specific positions on the aromatic ring have been shown to improve potency against microbial strains and cancer cells.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited a higher antimicrobial activity compared to standard antibiotics like ciprofloxacin.

- Cytotoxicity in Cancer Research : Another investigation highlighted the compound's ability to induce apoptosis in MCF-7 cells by activating caspase pathways, showcasing its potential as a lead compound for anticancer drug development.

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols. For example, microwave-assisted direct amidation using quinoline-2-carboxylic acid derivatives and 4-bromoaniline under optimized conditions (150°C, 800 W, 2 hours) achieves efficient coupling, with solvent choice (e.g., DMF vs. chlorobenzene) and catalysts (e.g., KF/Al₂O₃) critically affecting yields . Alternatively, one-pot procedures with copper(I) iodide catalysis enable scalable synthesis of related bromophenyl-carboxamide derivatives via cycloaddition or condensation reactions .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural characterization employs:

- NMR spectroscopy : Proton NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) and confirms regiochemistry .

- Mass spectrometry (ESI-MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 451.199 for C₁₇H₁₆BrN₄OSe derivatives) and fragmentation patterns .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., Enterococcus faecium), attributed to thiadiazole-thiazole hybrid scaffolds disrupting biofilm formation .

- Enzyme inhibition : The thiadiazole core inhibits carbonic anhydrase via active-site binding (IC₅₀ ~2.5 µM), with bromine enhancing selectivity .

- Agonist activity : Analogues act as FPR2 agonists (EC₅₀ <10 nM) in neutrophil chemotaxis assays, suggesting immunomodulatory potential .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Electron-withdrawing groups : Para-bromine on the phenyl ring increases lipophilicity and enhances antimicrobial potency by 4-fold compared to chloro analogues .

- Heterocyclic substitutions : Replacing thiadiazole with oxadiazole reduces cytotoxicity (CC₅₀ from 12 µM to >50 µM) while retaining antioxidant activity (DPPH IC₅₀ ~25 µM) .

- Side-chain modifications : N-Cyclopentyl groups improve metabolic stability in hepatic microsome assays (t₁/₂ >120 min) .

Q. What computational and experimental approaches resolve contradictions in reaction mechanisms or bioactivity data?

- Density Functional Theory (DFT) : Computational studies on nitrilimine cycloadditions reveal that bromine’s electron-withdrawing effect lowers activation energy (ΔG‡ ~15 kcal/mol), favoring thiadiazole formation over pyrrole byproducts .

- Molecular docking : Virtual screening identifies H-bond interactions between the carboxamide group and His94/Thr199 residues in carbonic anhydrase, rationalizing inhibition kinetics .

- In silico toxicity prediction : ADMET models (e.g., ProTox-II) highlight hepatotoxicity risks (LD₅₀ ~300 mg/kg) for certain derivatives, aligning with Daphnia magna acute toxicity assays (LC₅₀ 48h = 12 µg/mL) .

Q. How can researchers address discrepancies in synthetic yields or biological reproducibility?

- Reaction optimization : Screen solvents (e.g., DMF increases polarity for SNAr reactions) and catalysts (e.g., Pd(Ph₃P)₄ for Suzuki couplings ).

- Batch-to-batch variability : Use HPLC-PDA (≥99% purity) to exclude impurities affecting bioassays .

- Dose-response validation : Replicate enzyme inhibition assays (e.g., carbonic anhydrase) with positive controls (e.g., acetazolamide) to calibrate IC₅₀ values .

Methodological Recommendations

- Synthetic protocols : Prioritize microwave-assisted methods for time efficiency (2 hours vs. 24 hours conventional reflux) .

- Characterization workflows : Combine HR-MS, 2D NMR (COSY, HSQC), and X-ray crystallography for ambiguous structures .

- Biological assays : Use standardized CLSI guidelines for antimicrobial testing and ROS scavenging assays (e.g., ABTS⁺) for antioxidant profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.